molecular formula C17H17BrClNO2 B12275547 (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

Cat. No.: B12275547
M. Wt: 382.7 g/mol
InChI Key: OAWHEQQWVGAVLF-UHFFFAOYSA-N
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Description

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of bromine and chlorine atoms on its phenyl rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the asymmetric synthesis, which can be achieved through catalytic methods or the use of chiral auxiliaries. The reaction conditions often involve the use of specific reagents and solvents to facilitate the formation of the desired product with high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms on the phenyl rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the binding affinity and selectivity of the compound towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Bromophenyl)-3-(4-fluorophenyl)-N-methoxy-N-methylpropanamide
  • (S)-2-(3-Chlorophenyl)-3-(4-bromophenyl)-N-methoxy-N-methylpropanamide
  • (S)-2-(3-Bromophenyl)-3-(4-methylphenyl)-N-methoxy-N-methylpropanamide

Uniqueness

The uniqueness of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide lies in its specific substitution pattern on the phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17BrClNO2

Molecular Weight

382.7 g/mol

IUPAC Name

2-(3-bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C17H17BrClNO2/c1-20(22-2)17(21)16(13-4-3-5-14(18)11-13)10-12-6-8-15(19)9-7-12/h3-9,11,16H,10H2,1-2H3

InChI Key

OAWHEQQWVGAVLF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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